molecular formula C15H13Cl2NO4 B13740488 Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Cat. No.: B13740488
M. Wt: 342.2 g/mol
InChI Key: SIEYIAKIHLKLSC-UHFFFAOYSA-N
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Description

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a synthetic quinoline derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, for the construction of more complex molecules with potential biological activity. Its structure incorporates two key features: ester groups that can be modified into amides or other functional groups, and chlorine atoms at the 6 and 8 positions which are common sites for further synthetic elaboration to fine-tune the properties of the resulting compounds. Quinoline-2,3-dicarboxylate scaffolds are recognized for their significant potential in pharmaceutical research. Structural analogs, such as diethyl 2-styrylquinoline-3,4-dicarboxylate, have demonstrated potent antitumor activity against human cancer cell lines, including A549, HT29, and T24, in some cases outperforming the reference drug cisplatin . Other quinoline derivatives have shown notable antiplasmodial efficacy against sensitive strains of Plasmodium falciparum . Furthermore, specific tricyclic quinoline analogs have been identified as potent inhibitors of quinone reductase 2 (QR2), an enzyme implicated in metabolic processes relevant to cell protection from chemical damage . As a specialized chemical intermediate, this compound is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-6-8-5-9(16)7-11(17)12(8)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SIEYIAKIHLKLSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

Preparation Methods

One-Pot Cyclization Method Using Propargylamine and Diethyl Butynedioate

A patented method for preparing pyridine-2,3-dicarboxylate esters (structurally related to quinoline dicarboxylates) involves a one-pot cyclization reaction using propargylamine and diethyl butynedioate in ethanol with hydrogen peroxide as an oxidant. The reaction is conducted at 60–70°C for 11–13 hours, with a preferred temperature of 65°C and 12 hours reaction time. After completion, the mixture is subjected to distillation and extraction steps to isolate the desired diethyl dicarboxylate compound with high yield (~82%).

Key reaction parameters:

Parameter Condition
Reactants Propargylamine, Diethyl butynedioate, H2O2
Solvent Ethanol
Temperature 65°C
Reaction time 12 hours
Work-up Normal pressure distillation, water/ethyl acetate extraction, brine wash, reduced pressure distillation
Yield 82%

This method emphasizes environmental friendliness due to simple raw materials, mild conditions, and minimal pollution.

Friedlander Annulation Followed by Chlorination

The Friedlander annulation is a classical method to construct quinoline derivatives by condensing 2-aminobenzaldehydes or 2-aminoaryl ketones with β-ketoesters or similar compounds.

  • In one study, ethyl acetoacetate was condensed with 2-chloroquinoline-3-carboxaldehyde and ammonium acetate in aqueous medium under reflux. The resultant dihydroquinoline intermediate was then oxidized using ferric chloride to yield the quinoline dicarboxylate ester.

  • Chlorination at the 6 and 8 positions is typically introduced either by starting with chlorinated precursors or by halogenation post-quinoline formation. For example, 2-chloroquinoline-3-carbaldehydes were used as substrates in Knoevenagel condensation reactions in deep eutectic solvents to obtain chlorinated quinoline derivatives.

Typical reaction conditions:

Step Conditions
Friedlander annulation Reflux in water or ethanol, reactants: ethyl acetoacetate, 2-chloroquinoline-3-carboxaldehyde, ammonium acetate
Oxidation FeCl3·6H2O in water, reflux until completion
Chlorination Use of chlorinated aldehyde precursors or electrophilic halogenation

Yields for similar quinoline derivatives range from moderate to high (50–85%) depending on substrate and conditions.

Green Synthesis Using Deep Eutectic Solvents

Recent advances highlight environmentally benign synthesis routes using deep eutectic solvents (DES) such as 1,3-dimethylurea/L-(+)-tartaric acid mixtures. These solvents act both as reaction media and catalysts, enabling catalyst-free Knoevenagel condensations to form quinoline dicarboxylates under mild conditions (80°C, 6–8 hours).

  • Diethyl 2-methylquinoline-3,4-dicarboxylate was reacted with aromatic aldehydes or 2-chloroquinoline-3-carbaldehydes in DES to obtain styrylquinoline derivatives with chlorinated substituents.

  • The mechanism involves protonation of the quinoline nitrogen by the acidic DES, facilitating nucleophilic addition and subsequent elimination to form the vinyl linkage.

This method offers a sustainable and efficient alternative to classical organic solvents and harsh catalysts.

Comparative Data Table of Preparation Methods

Method Key Reactants Solvent/Medium Temperature Reaction Time Yield (%) Notes
One-pot cyclization Propargylamine, Diethyl butynedioate Ethanol 65°C 12 hours 82 Simple, high yield, environmentally friendly
Friedlander annulation Ethyl acetoacetate, 2-chloroquinoline-3-carboxaldehyde, ammonium acetate Water/Ethanol Reflux Several hours 85 Classical method, requires oxidation step
DES-mediated Knoevenagel Diethyl 2-methylquinoline-3,4-dicarboxylate, aromatic aldehydes 1,3-Dimethylurea/L-(+)-tartaric acid DES 80°C 6–8 hours 50–70 Green chemistry approach, catalyst-free

Research Outcomes and Analysis

  • The one-pot cyclization method provides a straightforward synthesis route with minimal environmental impact and good yields, suitable for producing diethyl pyridine-2,3-dicarboxylates, which are close structural analogs to the quinoline derivatives.

  • Friedlander annulation remains a robust and reliable method for quinoline core construction, especially when combined with chlorinated aldehydes for regioselective substitution. The oxidation step with ferric chloride efficiently converts dihydroquinoline intermediates to the aromatic quinoline system.

  • The green synthesis approach using deep eutectic solvents demonstrates the potential for sustainable production of chlorinated quinoline dicarboxylates, although yields can be somewhat lower and reaction times longer than classical methods. This method also allows for the facile introduction of styryl groups, expanding structural diversity.

  • Structural confirmation and purity of the synthesized compounds have been validated by spectral data such as proton and carbon nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, ensuring the reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline derivatives.

Scientific Research Applications

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate can be contextualized by comparing it to related quinoline dicarboxylates and heterocyclic esters. Below is an analysis of key analogs:

Diethyl 4-Cyanoquinoline-2,3-Dicarboxylate

  • Structure: Features a cyano group (-CN) at position 4 instead of chlorine atoms.
  • Synthesis: Prepared via cyclization of diethyl 2-[cyano(2-nitrophenyl)methyl]succinate under reflux with K₂CO₃ in ethanol, followed by acidification .
  • Key Differences: The electron-withdrawing cyano group at position 4 may reduce aromatic electrophilic substitution reactivity compared to the dichlorinated analog. Higher polarity due to the -CN group could increase solubility in polar aprotic solvents.

3-Ethyl 6-Methyl 4-{[3-(Dimethylamino)propyl]amino}-3,6-Quinolinedicarboxylate (CAS 723740-76-9)

  • Structure: Mixed ethyl/methyl ester groups at positions 3 and 6, with a dimethylaminopropylamino substituent at position 3.
  • Methyl and ethyl esters offer differential hydrolysis rates compared to diethyl esters.

8-Ethyl 6-Methyl 5-Amino-3-oxo-7-(3-pyridinyl)-2-(3-pyridinylmethylene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate (CAS 457938-05-5)

  • Structure : A fused thiazolo-pyridine system with pyridinyl substituents and mixed ethyl/methyl esters.
  • Key Differences :
    • The thiazolo-pyridine core introduces additional heteroatoms (N, S), altering electronic properties and binding affinity in biological systems.
    • Pyridinyl groups may facilitate metal coordination or hydrogen bonding.

Comparative Data Table

Compound Name Substituents Ester Groups Key Functional Groups Potential Applications
This compound Cl (6,8) Diethyl (2,3) Halogens, esters Pharmaceuticals, agrochemicals
Diethyl 4-cyanoquinoline-2,3-dicarboxylate -CN (4) Diethyl (2,3) Cyano, esters Organic synthesis intermediates
3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate -N(CH₃)₂CH₂CH₂CH₂NH- (4) Ethyl (3), methyl (6) Tertiary amine, mixed esters Drug delivery, catalysis
8-Ethyl 6-methyl thiazolo-pyridine dicarboxylate Pyridinyl (7), thiazole Ethyl (8), methyl (6) Heterocycles, pyridinyl Antimicrobial agents

Research Findings and Implications

  • Reactivity: this compound’s dichloro substituents make it a candidate for nucleophilic aromatic substitution, whereas the cyano analog may favor addition or reduction reactions .
  • Biological Activity: Chlorinated quinolines often exhibit enhanced antimicrobial or anticancer activity compared to non-halogenated derivatives, though specific data for this compound is absent in the evidence.
  • Synthetic Utility : The diethyl ester groups enable facile hydrolysis to dicarboxylic acids for further derivatization, contrasting with mixed esters (e.g., ethyl/methyl), which require selective hydrolysis .

Notes on Evidence Limitations

  • The provided evidence lacks direct data on the physical properties (e.g., melting point, solubility) or biological activity of this compound.
  • Comparisons rely on structural inferences and general trends in quinoline chemistry rather than experimental results.

Biological Activity

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (D6,8DQC) is a synthetic compound belonging to the quinoline family, notable for its unique structure characterized by two chlorine atoms and two carboxylate ester groups. This article delves into the biological activity of D6,8DQC, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₄
  • Molecular Weight : Approximately 357.19 g/mol
  • Structural Features : The presence of chlorine atoms at the 6 and 8 positions enhances its reactivity and biological profile.

D6,8DQC exhibits its biological effects primarily through interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect cellular processes such as metabolism and signal transduction.
  • DNA Intercalation : Its quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Protein Interactions : D6,8DQC can interact with proteins involved in various signaling pathways, influencing cellular responses.

Biological Activities

Research indicates that D6,8DQC demonstrates significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to D6,8DQC possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary research suggests that D6,8DQC may exhibit antitumor activity by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some investigations indicate that quinoline derivatives can protect neuronal cells from oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological activity of D6,8DQC and related compounds:

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of D6,8DQC on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
  • Enzyme Inhibition Studies :
    • Research demonstrated that D6,8DQC effectively inhibited enzymes involved in metabolic pathways. For instance, it showed significant inhibition of quinone reductase 2 (QR2), which is linked to the modulation of oxidative stress responses .
  • Antimicrobial Efficacy :
    • A comparative study highlighted the antimicrobial properties of D6,8DQC against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 20 µg/mL for certain strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of D6,8DQC in comparison with structurally similar compounds:

Compound NameStructureNotable FeaturesBiological Activity
Diethyl 7-chloroquinoline-2,3-dicarboxylateStructureChlorine at position 7Antimicrobial
Diethyl 5-chloroquinoline-2-carboxylateStructureChlorine at position 5Antitumor
Diethyl 4-chloroquinoline-3-carboxylateStructureChlorine at position 4Antifungal
This compound StructureChlorines at positions 6 & 8Antimicrobial & Antitumor

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 6,8-dichloroquinoline-2,3-dicarboxylate?

  • Methodology : A common approach involves cyclization of substituted precursors under reflux conditions. For example, refluxing a dichlorinated precursor (e.g., diethyl 2-[cyano(2-nitrophenyl)methyl]succinate) in dry ethanol with K₂CO₃ as a base under argon for 6 hours, followed by acidification with HCl and extraction with ethyl acetate . Alternative routes may use Bi(OTf)₃ as a catalyst in chloroform for extended reaction times (6 days) to achieve cyclization .
  • Key Considerations : Temperature control (reflux at ~78°C for ethanol), inert atmosphere (argon), and purification via flash chromatography (e.g., EtOAc/cyclohexane) or recrystallization (pentane/ethyl acetate mixtures) are critical for yield optimization .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology :

  • Chromatography : TLC (Rf ~0.25 in cyclohexane/EtOAc) monitors reaction progress .
  • Spectroscopy : ¹H/¹³C NMR confirms ester and quinoline moieties. For example, ester carbonyl signals appear at ~165-170 ppm in ¹³C NMR, while aromatic protons resonate between 7.0–8.5 ppm in ¹H NMR .
  • Crystallography : Single-crystal X-ray diffraction resolves non-planar quinoline rings and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. What purification techniques are optimal for isolating this compound?

  • Methodology :

  • Flash Chromatography : Silica gel with gradients of EtOAc/cyclohexane (2:98 to 1:1) removes unreacted precursors .
  • Recrystallization : Solvent pairs like pentane/ethyl acetate (70:30) yield high-purity crystals (>95%) .
  • Distillation : For volatile byproducts, vacuum distillation at 50–60°C may be employed .

Advanced Research Questions

Q. How do substituents (e.g., Cl at C6/C8) influence the reactivity of diethyl quinoline-2,3-dicarboxylates?

  • Methodology :

  • Electron-Withdrawing Effects : Chlorine substituents increase electrophilicity at the quinoline core, facilitating nucleophilic substitution (e.g., amination or hydrolysis) .
  • Steric Effects : Steric hindrance from Cl groups may reduce reactivity at adjacent positions. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict regioselectivity .
    • Table: Substituent Impact on Reactivity
SubstituentPositionReactivity TrendExample Reaction
–ClC6/C8↑ ElectrophilicityHydrolysis to dicarboxylic acid
–OCH₃C6↓ Reactivity due to steric bulkEsterification

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodology : X-ray crystallography reveals C–H⋯O hydrogen bonds (2.5–3.0 Å) forming R₂²(10) dimers, while N–H⋯O bonds create infinite chains along the [001] axis . Puckering parameters (Cremer-Pople: Qₜ = 0.358 Å, θ = 67.1°) quantify non-planarity of the quinoline ring .
  • Advanced Analysis : Hirshfeld surface analysis maps π-π stacking (3.5–4.0 Å) and van der Waals interactions contributing to lattice stability .

Q. How can this compound be functionalized for biological screening?

  • Methodology :

  • Ester Hydrolysis : Treat with NaOH (2M) in THF/water (1:1) at 60°C to yield 6,8-dichloroquinoline-2,3-dicarboxylic acid, a precursor for amide coupling .
  • Nucleophilic Aromatic Substitution : React with amines (e.g., benzylamine) in DMF at 120°C to introduce amino groups at C2/C4 positions .
    • Biological Relevance : Derivatives are screened for antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Discrepancies : Yields vary from 60% (Bi(OTf)₃-catalyzed cyclization) to >90% (acid-catalyzed esterification) .
  • Resolution Strategies :

  • Optimization : Screen catalysts (e.g., p-TsOH vs. Bi(OTf)₃) and solvents (toluene vs. chloroform) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., cyclization vs. ester hydrolysis) .

Methodological Notes

  • Key References : Synthesis , crystallography , and reactivity methodologies are prioritized.
  • Advanced Tools : DFT modeling, Hirshfeld surfaces, and in-situ spectroscopy address mechanistic and structural complexities.

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